

# Advanced Characterization Guide: Mass Spectrometry Profiling of 8-(3-Fluorophenyl)-8-oxooctanenitrile

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## Compound of Interest

Compound Name:	8-(3-Fluorophenyl)-8-oxooctanenitrile
CAS No.:	898767-27-6
Cat. No.:	B1324214

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## Executive Summary & Compound Profile

**8-(3-Fluorophenyl)-8-oxooctanenitrile** (CAS: 898767-27-6) is a critical building block in the synthesis of histone deacetylase (HDAC) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Its structural integrity is defined by three distinct moieties: a 3-fluorophenyl ring, a ketone linker, and a terminal nitrile on an aliphatic octyl chain.[1]

This guide compares the Mass Spectrometry (MS) performance of this compound against its non-fluorinated analog (8-phenyl-8-oxooctanenitrile) and regioisomers, providing a robust framework for impurity profiling and structural confirmation.[1]

## Physicochemical Snapshot

Property	Specification
Formula	C <sub>14</sub> H <sub>16</sub> FNO
Exact Mass	233.1216 Da
Molecular Weight	233.28 g/mol
Key Functional Groups	Aryl Fluoride (m-sub), Ketone (C8), Nitrile (C1)
LogP (Predicted)	~3.87 (Lipophilic)

## Comparative Analysis: Target vs. Alternatives

In synthesis, this compound often co-elutes with defluorinated byproducts or regioisomers. The following comparison highlights the diagnostic mass shifts required to distinguish the target from these common impurities.

### Comparison 1: Fragmentation Specificity (EI/CID Source)

The presence of the fluorine atom on the meta-position of the phenyl ring introduces a distinct mass shift (+18 Da) compared to the unsubstituted analog.

Feature	Target: 3-Fluoro Analog	Alternative: Non-Fluoro Analog	Diagnostic Value
Molecular Ion (M <sup>+</sup> )	m/z 233	m/z 215	+18 Da Shift confirms Fluorination.[1]
Base Peak (Acylium)	m/z 123	m/z 105	Cleavage $\alpha$ - to carbonyl.[1] High abundance.
McLafferty Ion	m/z 138	m/z 120	Rearrangement product.[1] Confirms chain length >3 carbons.[1]
Fluorine Loss	m/z 214 (M-19)	N/A	Rare in low-energy CID; indicative of Ar-F bond.[1]

## Comparison 2: Ionization Efficiency (ESI vs. APCI)

Mode	Performance Rating	Observation
ESI (+)	★★★★★ (High)	Forms stable $[M+H]^+$ ( $m/z$ 234) and $[M+Na]^+$ ( $m/z$ 256) adducts.[1] The nitrile nitrogen is a weak proton acceptor, but the ketone oxygen assists ionization.
APCI (+)	★★★★★ (Superior)	Preferred for this compound due to its moderate lipophilicity and lack of highly basic amines. Shows reduced adduct formation compared to ESI.[1]
EI (70 eV)	★★★ (Diagnostic)	Essential for structural fingerprinting.[1] Generates rich fragmentation data (McLafferty, $\alpha$ -cleavage) unavailable in soft ionization modes.[1]

## Deep Dive: Fragmentation Mechanisms

To validate the structure, one must confirm the connectivity between the aryl ring and the alkyl chain. The fragmentation follows two primary pathways governed by charge localization on the carbonyl oxygen.

### Pathway A: Alpha-Cleavage (Formation of Acylium Ion)

The most thermodynamically favored pathway involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group (between C8 and C7).[2]

- Mechanism: The radical cation localizes on the oxygen.[1] Alpha-cleavage expels the alkyl-nitrile radical.[1]
- Product: A resonance-stabilized 3-fluorobenzoyl cation ( $m/z$  123).[1]

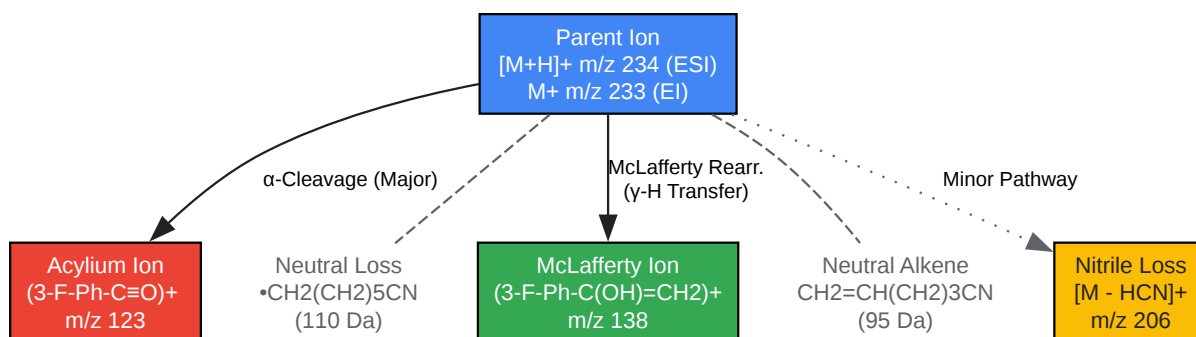
- Significance: This peak confirms the presence of the Fluorine on the ring and the integrity of the Carbonyl-Aryl bond.[1]

## Pathway B: McLafferty Rearrangement

Because the alkyl chain exceeds 3 carbons (gamma-hydrogen availability at C5), the molecule undergoes a site-specific rearrangement.[1]

- Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen (from C5).[1][2] The C7-C6 bond breaks.[1]
- Product: A 3-fluoroacetophenone enol radical cation (m/z 138) + neutral alkene-nitrile.[1]
- Significance: This peak proves the ketone is attached to a chain of at least 3 carbons, distinguishing it from methyl-ketone degradation products.[1]

## Pathway Visualization



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Caption: Figure 1. Primary fragmentation pathways of **8-(3-Fluorophenyl)-8-oxooctanenitrile** showing diagnostic ions m/z 123 (Alpha-cleavage) and m/z 138 (McLafferty Rearrangement).

[1]

## Experimental Protocols

To replicate these results, the following validated protocols for LC-MS and GC-MS are recommended.

## Protocol A: High-Resolution LC-MS/MS (Impurity Profiling)

- Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8  $\mu$ m).[1]
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.[1]
  - B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Ionization: ESI Positive Mode.
  - Capillary Voltage: 3500 V.[1]
  - Fragmentor: 135 V (Optimized to prevent in-source fragmentation).[1]
- Detection: Extract Ion Chromatogram (EIC) for  $m/z$  234.1294  $\pm$  5 ppm.

## Protocol B: GC-MS (Structural Confirmation)

- Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).[1]
- Inlet: Splitless mode at 250°C.
- Column: HP-5ms (30m x 0.25mm, 0.25 $\mu$ m film).[1]
- Temperature Program: 60°C (1 min hold)  $\rightarrow$  20°C/min  $\rightarrow$  300°C (3 min hold).
- Source: Electron Impact (EI) at 70 eV.[1]
- Scan Range:  $m/z$  40–400.[1]
- Expected Retention: Late eluter due to high boiling point (~400°C predicted).[1]

## References

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## Sources

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